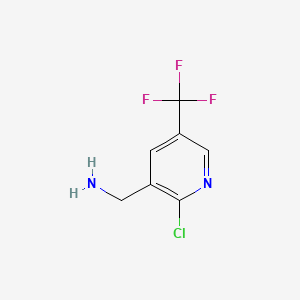

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .

Synthesis Analysis

The compound can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It may be employed as a model substrate to investigate the regioexhaustive functionalization . More details about its synthesis can be found in the literature .

Molecular Structure Analysis

The molecular formula of the compound is C6H3ClF3N . The SMILES string representation is FC(F)(F)c1ccc(Cl)nc1 . The InChI string is InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H .

Chemical Reactions Analysis

The compound is a chloro (trifluoromethyl) pyridine . It may be employed as a model substrate to investigate the regioexhaustive functionalization . More information about its chemical reactions can be found in the literature .

Physical and Chemical Properties Analysis

The compound is a white to yellowish crystalline low melting solid . The melting point is 32-34 °C (lit.) and the density is 1.417 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

The compound has been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles through a process involving C–H bond activation. These palladacycles were characterized and evaluated for their catalytic applications, particularly where the palladacycle remains in the Pd(II) state, showing promising activity and selectivity in their reactions (Roffe et al., 2016).

Synthesis of Schiff Bases

The compound has been involved in the synthesis of a series of novel schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions with substituted aryl aldehydes/ketones and/or cyclic ketones. These bases have been chemically characterized and their structure confirmed by various spectroscopic methods (Pandey & Srivastava, 2011).

Synthesis of Imidazo[1,5-a]pyridine Derivatives

An efficient synthesis method for imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine has been developed. This method allows for the production of these derivatives in good yields, with the structures of the products confirmed by single crystal X-ray methods (Mihorianu et al., 2010).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving the compound have been synthesized for purposes such as cellular imaging and studying photocytotoxicity in red light. These complexes have shown unprecedented photocytotoxicity in various cell lines and have been ingested in the nucleus of specific cells, thereby interacting favorably with calf thymus DNA (Basu et al., 2014).

Hydroxylation of Alkanes

Diiron(III) complexes of tridentate 3N ligands, including the compound, have been studied as functional models for methane monooxygenases. These complexes have been used as catalysts for the selective hydroxylation of alkanes, demonstrating efficient catalytic properties (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H,2,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRMOJILHTVRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CN)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725502 |

Source

|

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245916-03-3 |

Source

|

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)